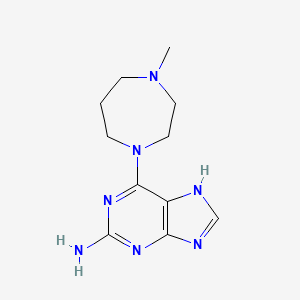

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. It is also known as 4-methyl-1,4-diazepan-1-yl-purin-2-amine or MRS 1754. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Aplicaciones Científicas De Investigación

Efficient Synthesis and Receptor Antagonist Applications

An efficient method for synthesizing (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, which serves as the amine part of DAT-582, a potent and selective 5-HT3 receptor antagonist, has been described. This synthesis involves treatment of optically active aziridines with ethylenediamine and its protected derivative, followed by intramolecular reductive cyclization and deprotection to afford the chiral amine (Kato, Harada, & Morie, 1997).

Antilipid Peroxidation Agents

The synthesis of fused 9,10‐Dihydro‐6H‐Azepino‐ and 9,10‐Dihydro‐6H‐[1,3]Diazepino[1,2‐e]Purines via ring closing metathesis has been explored for their application as antilipid peroxidation agents. The compounds synthesized from this process have been tested as inhibitors of lipid peroxidation, with one compound showing promising results as a lead compound (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Ligand Framework for Catalysis

The 6-amino-6-methyl-1,4-diazepine framework has been identified as a suitable neutral 6-electron ligand moiety for supporting cationic group 3 metal alkyl catalysts, providing convenient access to tri- and tetradentate monoanionic ligand derivatives. This application underscores the versatility of the compound in facilitating metal-catalyzed reactions (Ge, Bambirra, Meetsma, & Hessen, 2006).

Metal Complex Formation

Research into metal complex formation with cyclic triamines, including structures similar to 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine, has highlighted their potential in creating stable metal complexes. These studies have provided insights into structure-stability correlations, contributing to our understanding of the interactions between metal ions and ligands in coordination chemistry (Neis et al., 2010).

Cross-dehydrogenative Coupling

A novel application in organic synthesis involves the visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds, utilizing air or O2 as the oxidant. This process yields β-amino-α-diazo adducts, demonstrating the utility of diazepine-based compounds in facilitating metal-free organic transformations (Xiao et al., 2014).

Propiedades

IUPAC Name |

6-(4-methyl-1,4-diazepan-1-yl)-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N7/c1-17-3-2-4-18(6-5-17)10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H3,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTYWQAPAMIXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC(=NC3=C2NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)

![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)

![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)

![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)

![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)